6-Methyl-2,3-dihydrobenzofuran-5-ol 6-Methyl-2,3-dihydrobenzofuran-5-ol
Brand Name: Vulcanchem
CAS No.: 61948-06-9
VCID: VC20330041
InChI: InChI=1S/C9H10O2/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,10H,2-3H2,1H3
SMILES:
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

6-Methyl-2,3-dihydrobenzofuran-5-ol

CAS No.: 61948-06-9

Cat. No.: VC20330041

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2,3-dihydrobenzofuran-5-ol - 61948-06-9

Specification

CAS No. 61948-06-9
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name 6-methyl-2,3-dihydro-1-benzofuran-5-ol
Standard InChI InChI=1S/C9H10O2/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,10H,2-3H2,1H3
Standard InChI Key MKBDCDKRYYXCRS-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(CCO2)C=C1O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Methyl-2,3-dihydrobenzofuran-5-ol consists of a dihydrobenzofuran core, where the furan ring is partially saturated (2,3-dihydro), reducing aromaticity and enhancing stability. The hydroxyl group at position 5 and methyl group at position 6 create a steric and electronic profile conducive to hydrogen bonding and hydrophobic interactions. The IUPAC name, 6-methyl-2,3-dihydro-1-benzofuran-5-ol, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H10O2\text{C}_9\text{H}_{10}\text{O}_2
Molecular Weight150.17 g/mol
Canonical SMILESCC1=CC2=C(CCO2)C=C1O
InChI KeyMKBDCDKRYYXCRS-UHFFFAOYSA-N
Boiling Point (Fraction)88–90°C (at reduced pressure)

The compound’s Canonical SMILES string (CC1=CC2=C(CCO2)C=C1O) encodes its connectivity, while the InChI Key provides a standardized identifier for database searches.

Synthesis Pathways and Optimization

Cyclization-Based Approaches

A common synthesis route involves cyclization of phenolic precursors. For example, VulcanChem describes a method where a phenolic derivative undergoes methylation followed by acid-catalyzed cyclization to form the dihydrobenzofuran core. Subsequent hydroxylation with hydrogen peroxide yields the final product. This pathway emphasizes the importance of regioselective functionalization to achieve the desired substitution pattern.

Patent-Optimized Methods

Recent patents disclose advanced methodologies:

MX2014012658A: Hydrogenation and Acid Hydrolysis

The MX patent (Example III) details the synthesis of 3-methyl-benzofuran-5-ol via hydrochloric acid hydrolysis of 3-methyl-2-morpholin-4-yl-2,3-dihydro-benzofuran-5-ol . The crude product is extracted with toluene and recrystallized, yielding 290 g (2 mol) of the target compound. Key steps include:

  • Hydrogenation: Palladium on carbon (Pd/C\text{Pd/C}) catalyzes the reduction of the benzofuran derivative under H2\text{H}_2 pressure (13.60 atm) at 145°C .

  • Distillation: Fractional distillation at reduced pressure isolates the pure compound .

CN105693666A: Catalytic Cyclization

The CN patent employs sodium phenate and 2-chloroethanol as starting materials, with mixed metal chlorides (CuCl2/FeCl3\text{CuCl}_2/\text{FeCl}_3) as catalysts . The reaction proceeds via:

  • Formation of 2-phenoxyethanol: Refluxing at 60–70°C for 3 hours.

  • Cyclization: Zinc chloride (ZnCl2\text{ZnCl}_2) and manganese chloride (MnCl2\text{MnCl}_2) catalyze ring closure at 200–220°C .
    This method achieves a 1.3 mol yield (190 g) with a boiling point fraction of 88–90°C .

Table 2: Comparative Synthesis Routes

ParameterMX2014012658A CN105693666A
Starting MaterialsMorpholine derivativeSodium phenate, 2-chloroethanol
CatalystsPd/C\text{Pd/C}, HClCuCl2/FeCl3\text{CuCl}_2/\text{FeCl}_3, ZnCl2/MnCl2\text{ZnCl}_2/\text{MnCl}_2
Temperature Range56–145°C60–220°C
Yield290 g (2 mol)190 g (1.3 mol)

Industrial and Pharmaceutical Applications

Fragrance Industry

The MX patent identifies 3-methyl-benzofuran-5-ol (a structural analog) as a novel fragrance compound . Its dihydrobenzofuran derivatives likely contribute woody, amber-like notes due to the stabilized ether linkage and methyl substitution, which modulate volatility and scent longevity.

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. The MX patent reports:

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 7.37 (s, 1H), 7.29 (d, J=8.87J = 8.87 Hz, 1H), 2.18 (s, 3H) .

  • MS: Molecular ion peak at m/zm/z 150.17 confirms the molecular weight.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) ensures purity, with VulcanChem citing >95% purity for research-grade material.

Future Research Directions

Medicinal Chemistry

Exploring 6-methyl-2,3-dihydrobenzofuran-5-ol as a lead compound for neurodegenerative diseases (e.g., Alzheimer’s) is promising, given benzofuran derivatives’ affinity for amyloid-beta aggregates.

Process Optimization

The CN patent’s catalytic system (CuCl2/FeCl3\text{CuCl}_2/\text{FeCl}_3) reduces reaction time and byproducts . Future work could investigate biocatalytic routes for greener synthesis.

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